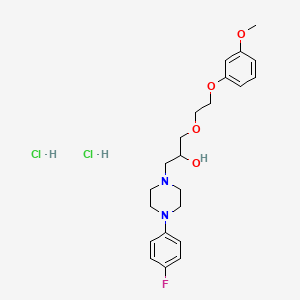
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be designed for potential use in the treatment of depression, as it is related to selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of drugs typically used to treat depression and anxiety disorders. The compound seems to be part of a series of compounds that aim to improve upon the adverse reaction profile of typical SSRIs, particularly addressing the side effect of sexual dysfunction associated with these medications .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been prepared by chemical synthesis. These compounds, including 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine and others, were modeled after the potent antidepressant fluoxetine. The synthesis process involved coupling fluoxetine congeners with functionalized piperazines, which are known to potentially reverse SSRI-induced sexual dysfunction .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1HNMR, and MS, ensuring the correct synthesis of the target compound . These techniques are crucial for verifying the molecular structure and purity of synthesized pharmaceutical compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include acetylation protection of the starting material, followed by a reaction with piperazine to obtain monosubstituted piperazine derivatives. Subsequent deacetylation yields the target product. These reactions are carefully controlled to achieve high yields and to ensure the formation of the desired product with minimal impurities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been evaluated for their binding affinity to the serotonin reuptake transporter (SERT). Preliminary data indicates that the hydrochloride salts of these compounds exhibit single-site binding at the SERT, although they are less potent than typical SSRIs, with micromolar affinity for the SERT . The physical properties such as solubility, stability, and form (e.g., hydrochloride salt) are important for the bioavailability and pharmacokinetics of the drug.
Applications De Recherche Scientifique
Scale-Up Synthesis and Dopamine Uptake Inhibition
One research focus involves the scale-up synthesis of dopamine uptake inhibitors like GBR-12909, aiming to develop robust processes for preparing such compounds in kilogram quantities. The objective includes eliminating chromatographic purifications, minimizing environmentally unacceptable reagents, and improving overall yield through a three-step convergent process. These advancements are crucial for the pharmaceutical industry's production efficiency and environmental impact (Ironside et al., 2002).
Antidepressant Properties and Dual Action
Another significant application is in the development of new antidepressant drugs with dual activity at serotonin receptors and the serotonin transporter. Compounds synthesized for this purpose show high nanomolar affinity for both activities, indicating potential as potent antidepressants with a novel mechanism of action. Such research contributes to the ongoing search for more effective and targeted antidepressant therapies (Martínez et al., 2001).
Synthesis of Radiolabeled Compounds for Neurological Research
The preparation of fluorine-18 labeled GBR 12909, a high-affinity inhibitor of dopamine reuptake, illustrates the application of these compounds in neurological research. Such radiolabeled compounds are used in positron emission tomography (PET) imaging to study neurotransmitter systems, providing insights into the functioning of the brain and the mechanisms of neurological disorders (Haka & Kilbourn, 1990).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
Research into SSRIs is aimed at developing compounds with potentially improved adverse reaction profiles. This involves synthesizing and evaluating new compounds modeled after potent antidepressants like fluoxetine. The goal is to address common side effects of SSRIs, such as sexual dysfunction, by combining fluoxetine congeners with functionalized piperazines (Dorsey et al., 2004).
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O4.2ClH/c1-27-21-3-2-4-22(15-21)29-14-13-28-17-20(26)16-24-9-11-25(12-10-24)19-7-5-18(23)6-8-19;;/h2-8,15,20,26H,9-14,16-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXFVYKELUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)




![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)